Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1536327-97-5
VCID: VC18247340
InChI: InChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate

CAS No.: 1536327-97-5

Cat. No.: VC18247340

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate - 1536327-97-5

Specification

CAS No. 1536327-97-5
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Standard InChI Key PEIYIQMKMZTUHV-UHFFFAOYSA-N
Canonical SMILES CC(CC1CCCN1C(=O)OC(C)(C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate belongs to the class of N-protected pyrrolidines, featuring a bicyclic structure with a tert-butyloxycarbonyl (Boc) group and a hydroxylated alkyl chain. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
IUPAC Nametert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate
Canonical SMILESCC(CC1CCCN1C(=O)OC(C)(C)C)O
InChIKeyPEIYIQMKMZTUHV-UHFFFAOYSA-N

The Boc group enhances steric protection of the pyrrolidine nitrogen, while the 2-hydroxypropyl substituent introduces a chiral center and hydrogen-bonding capability.

Stereochemical Considerations

The compound’s stereochemistry arises from the 2-hydroxypropyl side chain, which adopts an (R)- or (S)-configuration depending on synthetic conditions. Computational studies suggest that the (R)-enantiomer exhibits stronger binding to β3 adrenergic receptors due to favorable hydrophobic interactions.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a three-step process:

  • Pyrrolidine Ring Formation: Cyclization of 2-pyrrolidinemethanol with di-tert-butyl dicarbonate in dichloromethane, yielding a Boc-protected intermediate.

  • Hydroxypropyl Introduction: Alkylation of the pyrrolidine nitrogen with 2-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield and Scalability

Initial lab-scale syntheses report yields of 60–70%, with scalability challenges arising from steric hindrance during alkylation. Microwave-assisted synthesis has reduced reaction times from 48 hours to 8 hours, improving throughput.

Comparative Analysis with Structural Analogs

Tert-Butyl 2-(1-Hydroxypropyl)Pyrrolidine-1-Carboxylate

This positional isomer (CAS No. N/A) differs in the hydroxyl group’s placement on the propyl chain. Key contrasts include:

Property2-(2-Hydroxypropyl) Derivative2-(1-Hydroxypropyl) Derivative
LogP (Octanol-Water)1.82.1
Aqueous Solubility (mg/mL)12.48.9
β3 Receptor EC₅₀ (μM)1.23.7

The 2-hydroxypropyl variant’s superior solubility and receptor affinity underscore the importance of hydroxyl positioning.

Research Frontiers and Challenges

In Vivo Efficacy Studies

Preliminary rodent models indicate dose-dependent reductions in body weight (15% at 10 mg/kg/day) but highlight off-target effects on β1 receptors at higher doses. Selective β3 agonists with minimized cross-reactivity remain a priority.

Synthetic Methodology Innovations

Recent advances in flow chemistry enable continuous Boc protection and alkylation, reducing purification steps and improving yields to 85%.

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